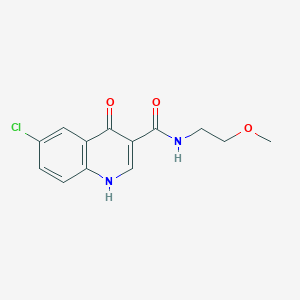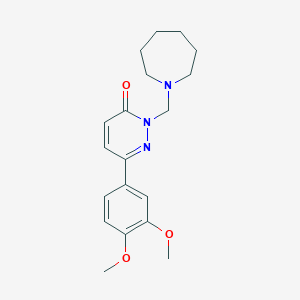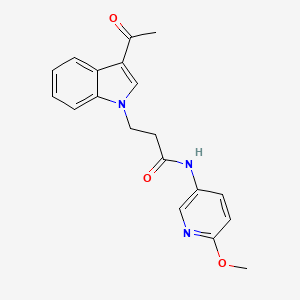![molecular formula C18H15N3O3 B12174963 N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B12174963.png)
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features both pyridine and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactions. One common method includes the reaction of 2-(pyridin-4-yl)quinoline with beta-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted pyridine or quinoline derivatives.
科学研究应用
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
- N-(pyridin-2-yl)quinolin-4-yl derivatives
- N-(quinolin-2-yl)quinolin-4-yl derivatives
- N-(isoquinolin-1-yl)quinolin-4-yl derivatives
Uniqueness
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to its specific combination of pyridine and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H15N3O3 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC 名称 |
3-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C18H15N3O3/c22-17(23)7-10-20-18(24)14-11-16(12-5-8-19-9-6-12)21-15-4-2-1-3-13(14)15/h1-6,8-9,11H,7,10H2,(H,20,24)(H,22,23) |
InChI 键 |
ITITWRKXSCKZNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Fluorobenzyl)(furan-2-ylmethyl)amino]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B12174887.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-bromobenzamide](/img/structure/B12174899.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}piperidine-3-carboxamide](/img/structure/B12174919.png)
![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12174931.png)

![3-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12174949.png)
![3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12174956.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174962.png)

![N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B12174969.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12174971.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)benzamide](/img/structure/B12174985.png)
